PYCR1 Enzyme Inhibition Comparison
Ethyl 3-bromo-1-methyl-1H-pyrrole-2-carboxylate demonstrates measurable inhibition of human pyrroline-5-carboxylate reductase 1 (PYCR1), a mitochondrial enzyme implicated in proline biosynthesis and cancer cell proliferation [1]. The compound exhibits an IC50 of 16,000 nM (1.60E+4 nM) against 6x-His-tagged and SUMO-tagged human PYCR1 expressed in Escherichia coli BL21 (DE3) cells, assessed via reduction in NADH oxidation [1]. This represents a class-level benchmark for 3-bromo-N-methylpyrrole-2-carboxylate esters against this specific therapeutic target. In contrast, structurally distinct pyrrole-based inhibitors targeting other kinases in the same screening panels show markedly different potency profiles—for example, the selective ERK5 inhibitor 4-(2-bromo-6-fluorobenzoyl)-N-(pyridin-3-yl)-1H-pyrrole-2-carboxamide exhibits an IC50 of 0.82 μM (820 nM) against ERK5 but >120 μM against p38α [2], demonstrating that small structural modifications in the pyrrole scaffold produce target-specific activity variations that cannot be generalized across the class.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 16,000 nM (1.60E+4 nM) |
| Comparator Or Baseline | Class baseline for 3-bromo-N-methylpyrrole-2-carboxylate esters against PYCR1; structurally distinct pyrrole inhibitor (ERK5 inhibitor): 820 nM (ERK5) vs. >120,000 nM (p38α) |
| Quantified Difference | Target compound represents specific PYCR1 engagement; structurally related pyrroles show target-dependent IC50 differences of >146-fold |
| Conditions | 6x-His-tagged and SUMO-tagged human PYCR1 expressed in E. coli BL21 (DE3) cells; NADH oxidation assay |
Why This Matters
For medicinal chemistry programs targeting PYCR1 in cancer metabolism, this compound provides a characterized starting point with defined inhibitory activity against the intended target, whereas alternative pyrrole esters lack documented PYCR1 engagement data and may exhibit off-target activity profiles.
- [1] BindingDB. BDBM50522058 (CHEMBL4470037): IC50 1.60E+4 nM against human PYCR1. ChEMBL-curated assay data. 2021. View Source
- [2] Identification of a novel orally bioavailable ERK5 inhibitor with selectivity over p38α and BRD4. Loughborough University Research Repository. View Source
